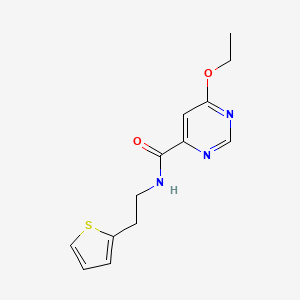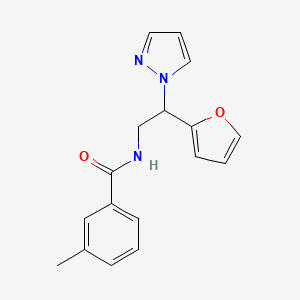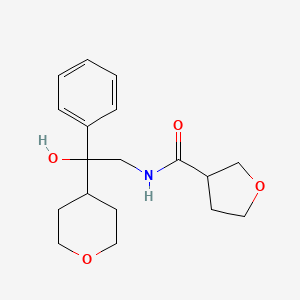
2-Piperidin-4-ylpropanedinitrile;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Piperidin-4-ylpropanedinitrile;hydrochloride” is a chemical compound with the CAS Number: 2247102-51-6 . It is a versatile compound used in scientific research and has unique properties that make it valuable for studying diverse fields such as organic synthesis and medicinal chemistry. It is typically in powder form .
Molecular Structure Analysis
The molecular weight of “this compound” is 185.66 . The InChI Code and InChI Key are also provided, which are unique identifiers for chemical substances .Scientific Research Applications
Pharmacodynamics of Muscle Relaxants
Tolperisone, closely related to 2-Piperidin-4-ylpropanedinitrile hydrochloride, showcases a broad application in treating skeletal muscle tone and associated pains due to its actions on sodium and calcium channels. Its pharmacodynamic properties, explored through animal studies, cell, and tissue analyses, highlight its significance in clinical practice for over forty years (Tekes, 2014).
Structural Insights
The crystal structure of 4-Piperidinecarboxylic acid hydrochloride has been detailed through X-ray diffraction, B3LYP calculations, and FTIR spectrum analysis. This structural elucidation, showcasing the piperidine ring's conformation and interactions, contributes to understanding the compound's potential applications in various fields, including materials science and pharmacology (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Antibacterial Applications
In a study focused on synthesizing thiophenes, a process involving the reaction of 2-[Bis(methylthio)methylene]propanedinitrile with piperidine led to compounds with notable antibacterial activities. This synthesis route, revealing the potential for piperidine derivatives in antimicrobial treatments, underscores the diverse applications of 2-Piperidin-4-ylpropanedinitrile hydrochloride in the development of new therapeutic agents (Al-Adiwish et al., 2012).
Corrosion Inhibition
Piperidine derivatives have been investigated for their efficiency as corrosion inhibitors on iron surfaces. Through quantum chemical calculations and molecular dynamics simulations, derivatives such as (1-(5-fluoro-2-(methylthio) pyrimidine-4-yl) piperidine-4-yl)-2,5-dimethoxybenzenesulfonamide showcased promising adsorption behaviors and inhibition properties, highlighting an industrial application of 2-Piperidin-4-ylpropanedinitrile hydrochloride derivatives (Kaya et al., 2016).
Antimicrobial Activities
A study on the synthesis, characterization, and antimicrobial screening of (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride revealed moderate activities against various bacterial strains. This work contributes to the ongoing search for new antimicrobial agents, illustrating the compound's potential in addressing resistant microbial infections (Ovonramwen, Owolabi, & Oviawe, 2019).
Safety and Hazards
Future Directions
Piperidine derivatives, such as “2-Piperidin-4-ylpropanedinitrile;hydrochloride”, have a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Properties
IUPAC Name |
2-piperidin-4-ylpropanedinitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3.ClH/c9-5-8(6-10)7-1-3-11-4-2-7;/h7-8,11H,1-4H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFHGTKBIGUBUOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(C#N)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3E)-3-{[(2-chlorobenzyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2748792.png)


![N-(1,3-benzodioxol-5-yl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2748796.png)



![6-bromo-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole](/img/structure/B2748802.png)
![N-octyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2748803.png)



